ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate
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Overview
Description
Ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the t-butyl group: This step involves the alkylation of the pyrazole ring using t-butyl halides in the presence of a base.
Esterification: The final step involves the esterification of the naphthoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the ester group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-amino-1H-pyrazol-1-yl)-1-naphthoate
- Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-naphthoate
- Ethyl 3-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-naphthoate
Uniqueness
Ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate is unique due to the presence of the t-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
Properties
Molecular Formula |
C20H23N3O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c1-5-25-19(24)16-11-14(10-13-8-6-7-9-15(13)16)23-18(21)12-17(22-23)20(2,3)4/h6-12H,5,21H2,1-4H3 |
InChI Key |
BBKZZCSIKHCIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=CC=CC=C21)N3C(=CC(=N3)C(C)(C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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